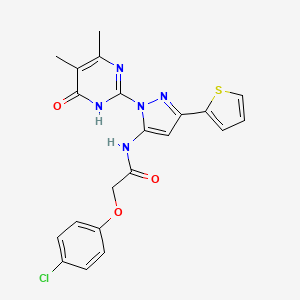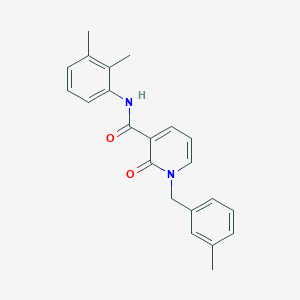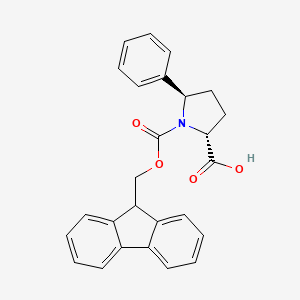![molecular formula C24H29N5O5 B2574321 7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021095-84-0](/img/structure/B2574321.png)
7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a piperazine ring, methoxy groups, a phenyl ring, and a pyrazolo[4,3-c]pyridin-3(5H)-one moiety. Piperazine rings are often found in biologically active compounds . The presence of the phenyl ring and the pyrazolo[4,3-c]pyridin-3(5H)-one moiety suggests that this compound might have interesting chemical properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the piperazine ring, followed by the introduction of the methoxy groups and the phenyl ring. The final step would likely involve the formation of the pyrazolo[4,3-c]pyridin-3(5H)-one moiety .Applications De Recherche Scientifique
Novel Synthesis Techniques and Structural Analysis
Research has focused on synthesizing and characterizing novel heterocyclic compounds, including pyrazolo[4,3-c]pyridines, through various chemical reactions and structural determinations. For instance, a study demonstrated the synthesis of 7-Arylidene-3,3a,4,5,6,7-(hexahydro-5-(2-ethoxyethyl)-2-phenyl-3-aryl-2H-pyrazolo[4,3-c]pyridines using a Claisen-Schmidt type reaction followed by heterocyclization. The structural characteristics, including the conformation of the piperidine and pyrazoline rings, were elucidated through X-ray crystal structure determination, highlighting the compound's stability and potential for further pharmacological exploration (Koshetova et al., 2022).
Pharmacological Characterization and Potential Applications
Compounds with similar structures have been evaluated for their pharmacological properties, such as their potential as G protein-biased dopaminergics. Incorporating specific heterocyclic appendages, like pyrazolo[1,5-a]pyridine, led to high-affinity dopamine receptor partial agonists. These compounds show promise as novel therapeutics due to their ability to preferentially activate G proteins over β-arrestin, demonstrating potential applications in treating neurological disorders (Möller et al., 2017).
Antimicrobial and Antioxidant Activities
The synthesis and evaluation of heterocyclic compounds incorporating the pyrazolo[4,3-c]pyridine moiety have also been explored for their antimicrobial and antioxidant activities. This research avenue is essential for discovering new therapeutic agents against various microbial infections and oxidative stress-related conditions. While the specific compound was not directly referenced, studies on related compounds provide a foundation for understanding the potential biochemical and medicinal applications of such chemical entities (Gouda et al., 2010).
Orientations Futures
Propriétés
IUPAC Name |
7-[4-(2-methoxyacetyl)piperazine-1-carbonyl]-5-(3-methoxypropyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O5/c1-33-14-6-9-26-15-19(23(31)28-12-10-27(11-13-28)21(30)17-34-2)22-20(16-26)24(32)29(25-22)18-7-4-3-5-8-18/h3-5,7-8,15-16H,6,9-14,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTKSYNOUPGOSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-cyclohexyl-2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2574247.png)
![1-Fluorosulfonyloxy-3-[(phenylcarbamoylamino)methyl]benzene](/img/structure/B2574250.png)
![3-hydroxy-1-(2-methoxyphenyl)-3-(3-nitrophenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2574252.png)

![[2-[[4-(Difluoromethoxy)benzoyl]amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2574254.png)
![1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2574256.png)
![6-(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2574257.png)


![(Z)-3-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenylpyrazol-4-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2574261.png)